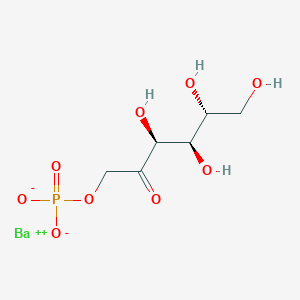

Fructose 1-(barium phosphate)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

53823-70-4 |

|---|---|

Molecular Formula |

C6H13BaO9P |

Molecular Weight |

397.46 g/mol |

IUPAC Name |

barium(2+);[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);/t3-,5-,6-;/m1./s1 |

InChI Key |

MOABIPIXBGNVJH-BAOOBMCLSA-N |

SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O.[Ba] |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O.[Ba] |

Appearance |

White to off-white powder |

Related CAS |

34079-63-5 53823-70-4 |

Synonyms |

D-FRUCTOSE 1-PHOSPHATE BARIUM SALT; FRUCTOSE-1-PHOSPHATE BARIUM SALT; D-fructose 1-phosphate barium; fructose 1-(barium phosphate); D-Fructose 1-(phosphoric acid barium) salt; Einecs 258-811-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis of Fructose (B13574) 1-(Barium Phosphate)

The chemical synthesis of fructose 1-(barium phosphate) is a multi-step process that begins with suitable precursor compounds, followed by phosphorylation and subsequent isolation as the barium salt.

Precursor Compounds and Their Derivatization

The primary precursor for the synthesis of fructose 1-phosphate is D-fructose. This monosaccharide is the direct substrate for phosphorylation reactions.

Another potential precursor pathway involves the use of Uridine (B1682114) diphosphate (B83284) fructose (UDP-fructose). UDP-fructose can be subjected to controlled acid hydrolysis, which selectively cleaves the acid-labile pyrophosphate bond. This process yields fructose 1-phosphate and uridine monophosphate (UMP).

Phosphorylation Reactions Yielding Fructose 1-Phosphate

The conversion of fructose to fructose 1-phosphate is primarily achieved through phosphorylation. In biological systems, this reaction is catalyzed by the enzyme fructokinase (also known as ketohexokinase), which transfers a phosphate (B84403) group from ATP to the C-1 position of fructose. wikipedia.orggpnotebook.com This enzymatic phosphorylation is highly specific and efficient. wikipedia.org

In certain bacteria, such as Aerobacter aerogenes, a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system is responsible for the phosphorylation of fructose specifically at the C-1 position. pnas.org This system involves multiple protein components, including Enzyme I, HPr, and two components for Enzyme II activity. pnas.org

Precipitation and Isolation of Barium Salt Form

Once fructose 1-phosphate is synthesized in a solution, it is often isolated and purified as its barium salt due to its insolubility in certain solvents, which facilitates its separation from the reaction mixture. The general procedure involves the addition of a soluble barium salt, such as barium chloride (BaCl₂), to the aqueous solution containing the phosphate ester. google.com

The pH of the solution is typically adjusted to a neutral or slightly alkaline value (e.g., pH 7.8-8.3) to ensure the complete precipitation of the barium phosphate salt. google.comresearchgate.net The precipitation is often induced or enhanced by the addition of an organic solvent like acetone (B3395972) or ethanol. google.comresearchgate.netescholarship.org The resulting precipitate of fructose 1-(barium phosphate) can then be collected by filtration or centrifugation, washed, and dried. This method is also applied to other sugar phosphates, such as fructose-1,6-diphosphate (B8644906) and fructose-6-phosphate (B1210287). google.comresearchgate.netharvard.edu

Enzymatic Synthesis Pathways Involving Fructose 1-Phosphate Analogues

Enzymatic methods provide highly stereoselective routes to synthesize analogues of fructose 1-phosphate. These pathways often utilize aldolases, which are enzymes that catalyze aldol (B89426) condensation reactions.

Biocatalytic Production of Modified Fructose Phosphates (e.g., 6-deoxy-D-fructose-1-phosphate)

A notable example of biocatalytic production is the synthesis of 6-deoxy-D-fructose-1-phosphate, a useful starting material for the synthesis of flavor compounds. google.comgoogle.com This synthesis is achieved through an aldol condensation reaction between dihydroxyacetone phosphate (DHAP) and D-lactaldehyde. google.com

The DHAP required for the reaction is generated in situ from fructose-1,6-diphosphate using a dual-enzyme system composed of FDP-aldolase and triose phosphate isomerase. google.com The aldolase (B8822740) cleaves fructose-1,6-diphosphate into DHAP and glyceraldehyde-3-phosphate (G3P), and the triose phosphate isomerase converts the G3P into DHAP, thus maximizing the yield of the desired aldol acceptor. The DHAP then reacts with D-lactaldehyde, catalyzed by the same aldolase, to form 6-deoxy-D-fructose-1-phosphate. google.com

The product is then isolated from the reaction mixture as its barium salt. Following the enzymatic reaction, barium chloride is added, and the pH is adjusted. The addition of acetone induces the precipitation of the 6-deoxy-D-fructose-1-phosphate barium salt, which can be recovered with high yield and purity. harvard.edugoogle.com

Table 1: Enzymatic Synthesis of 6-deoxy-D-fructose-1-phosphate Barium Salt google.com

| Parameter | Details |

|---|---|

| Starting Materials | Fructose-1,6-diphosphate (from barium salt), D-lactaldehyde |

| Enzyme System | FDP-aldolase, Triose Phosphate Isomerase |

| Reaction pH | 7.0 |

| Precipitation Agent | Barium Chloride (BaCl₂) |

| Precipitation pH | 7.8 |

| Solvent for Precipitation | Acetone |

| Product | 6-deoxy-D-fructose-1-phosphate barium salt |

| Reported Yield | 87% |

| Purity of Barium Salt | Not explicitly stated, but used for further synthesis |

Role of Fructose-1,6-Diphosphate Barium Salt as Starting Material

The barium salt of fructose-1,6-diphosphate serves as a stable and convenient starting material for enzymatic syntheses. google.comcdnsciencepub.com In many procedures, the commercially available barium salt is the source of the fructose-1,6-diphosphate substrate. cdnsciencepub.com

Before its use in the enzymatic reaction, the barium ions must be removed to create a soluble form of the substrate, typically the sodium salt. This is accomplished by treating an aqueous suspension of the barium salt with an ion-exchange resin, such as Dowex 50. google.comcdnsciencepub.com The resin captures the barium ions, and the resulting acidic solution of fructose-1,6-diphosphoric acid is then neutralized, commonly with sodium hydroxide (B78521), to the desired pH for the enzymatic reaction. google.comcdnsciencepub.com This preparation step is crucial for the subsequent enzymatic conversion.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Fructose 1-(barium phosphate) |

| Fructose 1-phosphate |

| D-fructose |

| Uridine diphosphate fructose (UDP-fructose) |

| Uridine monophosphate (UMP) |

| Adenosine triphosphate (ATP) |

| Phosphoenolpyruvate (PEP) |

| Barium chloride (BaCl₂) |

| 6-deoxy-D-fructose-1-phosphate |

| Dihydroxyacetone phosphate (DHAP) |

| D-lactaldehyde |

| Fructose-1,6-diphosphate |

| Glyceraldehyde-3-phosphate (G3P) |

| Fructose-6-phosphate |

| 3-phosphoglycerate (PGA) |

Applications of Aldolase and Triose Phosphate Isomerase Systems

The enzyme system comprising aldolase and triose phosphate isomerase (TPI) is fundamental in carbohydrate metabolism, particularly in glycolysis and gluconeogenesis. oup.comtaylorandfrancis.com Aldolase catalyzes the reversible cleavage of fructose 1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GAP). oup.combu.edu Subsequently, TPI facilitates the isomerization between DHAP and GAP, ensuring the metabolic flux continues through the glycolytic pathway. oup.comtaylorandfrancis.com

In synthetic applications, this enzyme system is harnessed for the formation of carbon-carbon bonds in the synthesis of various sugars and their derivatives. For instance, a combination of aldolase and TPI has been utilized in the reaction of fructose-1,6-diphosphate with lactaldehyde to produce 6-deoxy-D-fructose-1-phosphate. google.com In this process, the starting fructose-1,6-diphosphate solution was prepared from its barium salt by treatment with a Dowex 50 ion-exchange resin. google.com

Another notable application involves the conversion of dihydroxyacetone phosphate to fructose 6-phosphate. This is achieved by using a mixture of co-immobilized TPI and aldolase, which first yields fructose 1,6-bisphosphate. harvard.edu This intermediate is then hydrolyzed to afford the final product. harvard.edu While these examples highlight the synthesis of other fructose phosphates, the aldolase-TPI system is central to the metabolic pathways that interconvert these phosphorylated sugars. bu.edunih.gov Specifically, fructose 1-phosphate aldolase (aldolase B) degrades fructose 1-phosphate into DHAP and glyceraldehyde, which can then be acted upon by TPI. nih.gov

Regioselective Enzymatic Phosphorylation of Carbohydrates

Achieving regioselectivity in the phosphorylation of carbohydrates is a significant challenge in chemical synthesis, often necessitating complex protection and deprotection strategies. uni-freiburg.de Enzymatic methods, however, offer a highly specific and efficient alternative. uni-freiburg.depreprints.org

Enzymes such as bacterial acid phosphatases have demonstrated the ability to phosphorylate a wide range of carbohydrates in a regioselective manner. nih.gov These enzymes typically show a preference for phosphorylating primary alcohol groups over secondary ones. Glycoside phosphorylases represent another class of enzymes that can be employed to synthesize sugar-1-phosphates using inorganic phosphate. preprints.org

The strategic coupling of different enzymes can expand the range of accessible phosphorylated sugars. For example, sucrose (B13894) phosphorylase can be used in conjunction with α-D-glucose-1-phosphatase to achieve the phosphorylation of various sugars at the anomeric hydroxyl group with high selectivity. preprints.org While direct enzymatic synthesis of fructose 1-phosphate from fructose is catalyzed by fructokinase, the broader principles of regioselective enzymatic phosphorylation are crucial for developing novel synthetic routes to this and other sugar phosphates. The choice of enzyme and reaction conditions allows for precise control over which hydroxyl group on the carbohydrate is phosphorylated, a critical aspect in the synthesis of biologically active molecules. nih.gov

Conversion and Derivatization from the Barium Salt Form

Fructose 1-phosphate is often isolated and stored as its barium salt due to its stability and ease of precipitation. nih.govnih.gov However, for most biochemical studies and further chemical transformations, the barium ions must be removed and replaced with more soluble and biochemically inert counterions like sodium.

Strategies for Decationization (e.g., using ion exchange resins like Dowex)

The removal of barium ions from fructose 1-(barium phosphate) is commonly accomplished using cation exchange resins, with Dowex resins being a frequent choice. google.comharvard.edunih.gov The process, known as decationization, involves passing a solution of the barium salt through a column packed with the resin in its acid form (H+). nih.govharvard.edu

The resin exchanges the barium ions (Ba²⁺) in the solution for hydrogen ions (H⁺), effectively converting the barium salt into the free acid form of fructose 1-phosphate. For example, Dowex 50W-X8 resin is often cited for this purpose. harvard.edu In a typical procedure, the barium salt is dissolved or suspended in water and treated with the acid exchange resin. google.com After the exchange is complete, the resin is removed by filtration, leaving a solution of fructose 1-phosphate free of barium ions. harvard.eduosti.gov This method is efficient and widely used for preparing solutions of various sugar phosphates from their barium or calcium salts. google.com

| Resin Type | Form | Application | Reference |

| Dowex 50 | Anionic Exchange | Preparation of fructose-1,6-diphosphate solution from its barium salt. | google.com |

| Dowex 50 | Acid Exchange | Removal of barium ions from a phosphate salt solution. | google.com |

| Dowex 50WX4 | Cation Exchange | Conversion of barium salt of Fructose-1-Phosphate to its sodium salt. | nih.gov |

| Dowex 50W-X8 | Acid Exchange (H⁺ form) | Acidification of a triethylammonium (B8662869) salt solution of a fructose derivative. | harvard.edu |

| Dowex-1 | Chloride | Fractionation of sugar phosphates and nucleotides. | tandfonline.com |

| Dowex-nPi | Phosphate | Source of phosphate for phosphorolysis of nucleosides. | nih.gov |

Generation of Soluble Counterion Salts (e.g., Sodium Salt) for Biochemical Studies

Following decationization, the resulting acidic solution of fructose 1-phosphate is typically neutralized to a physiological pH for use in biochemical assays. The generation of the sodium salt is a common practice as it is highly soluble and compatible with most biological systems. nih.gov

The conversion is straightforward: after removing the cation exchange resin, the acidic solution of fructose 1-phosphate is carefully neutralized by the addition of a sodium base, such as sodium hydroxide (NaOH), until the desired pH (e.g., pH 7.0) is reached. nih.gov The resulting solution contains the sodium salt of fructose 1-phosphate. This product can then be lyophilized to obtain a stable, solid form or used directly in solution for enzymatic assays or as a substrate in metabolic studies. nih.gov This process is also applicable to other sugar phosphates, for instance, ¹³C-fructose-6-phosphate can be isolated as a barium salt and subsequently recrystallized as its sodium salt. google.com

Preparation of Labeled Fructose 1-Phosphate Derivatives

Isotopically labeled fructose 1-phosphate derivatives are invaluable tools for tracing metabolic pathways and studying enzyme mechanisms. snmjournals.orgmdpi.com The synthesis of these labeled compounds often involves enzymatic or chemo-enzymatic methods starting from labeled precursors.

A common strategy involves the use of enzymes from the glycolytic pathway in reverse to synthesize labeled fructose phosphates from simpler labeled molecules, such as ¹³C-labeled pyruvate (B1213749) or L-alanine. google.com For example, [2,5-¹³C₂]fructose 1,6-diphosphate has been synthesized and subsequently precipitated as its calcium or barium salt. google.com This diphosphate can then be selectively dephosphorylated at the 6-position to yield the corresponding labeled fructose 1-phosphate.

Another approach involves the synthesis of a radiodeoxyfluorinated fructose analog, [¹⁸F]4-fluoro-4-deoxyfructose ([¹⁸F]4-FDF). snmjournals.org This tracer was designed based on the catalytic mechanism of aldolase. Studies showed that this C4-deoxyfluorination led to effective trapping of the molecule as fluorodeoxyfructose-1-phosphate within cells. snmjournals.org The synthesis and subsequent isolation of these labeled compounds often follow the same principles of precipitation as their non-labeled counterparts, for instance, as barium salts, before conversion to a more soluble form for in vivo or in vitro studies. google.com

| Labeled Compound | Precursor | Key Enzymes/Method | Final Product Form | Reference |

| ¹³C-Fructose-6-phosphate | ¹³C-labeled pyruvate | Reverse glycolysis enzymes | Barium salt, then recrystallized as sodium salt | google.com |

| [2,5-¹³C₂]Fructose 1,6-diphosphate | ¹³C-labeled pyruvate | Pyruvate kinase, aldolase, etc. | Calcium or barium salt | google.com |

| ¹³C-labeled hexoses | Dihydroxyacetone phosphate | Co-immobilized triosephosphate isomerase and aldolase | - | harvard.edu |

| [¹⁸F]4-Fluoro-4-deoxyfructose | - | Aldolase-guided C4 radiodeoxyfluorination | - | snmjournals.org |

Structural Elucidation and Physicochemical Characterization Techniques

Spectroscopic Characterization of Fructose (B13574) 1-(Barium Phosphate) and Related Complexes

Spectroscopic techniques provide detailed information about the atomic and molecular structure of a compound by measuring its interaction with electromagnetic radiation. For a comprehensive analysis of fructose 1-(barium phosphate), a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is typically employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms, such as phosphorus.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the structure of the fructose moiety in fructose 1-phosphate. The chemical shifts observed in the spectra are highly sensitive to the local electronic environment of each nucleus, allowing for the assignment of signals to specific atoms within the molecule.

In a study of D-fructose 1-phosphate in a D₂O solvent at a pH of 7.4 and a temperature of 298K, the following chemical shifts were recorded on a 400 MHz spectrometer. bmrb.io While this data is for the free phosphate (B84403), the values for the barium salt are expected to be very similar, as the barium ion does not form a covalent bond with the fructose backbone and thus has a minimal effect on the chemical shifts of the carbon and proton atoms.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for D-Fructose 1-Phosphate bmrb.io

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 3.868, 3.832 | 66.089 |

| C2 | - | 100.796 |

| C3 | * | 68.97 |

| C4 | * | * |

| C5 | * | * |

| C6 | * | * |

Note: Specific assignments for H3-H6 and C3-C6 were not provided in the referenced data set.

The presence of multiple isomers in solution, such as α- and β-furanose and pyranose forms, can lead to a more complex spectrum with multiple signals for each carbon and proton. researchgate.net Glycosylation or phosphorylation typically induces significant changes in the chemical shifts of the adjacent carbons and protons, aiding in the confirmation of the phosphate group's position at C1. unimo.it

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful and direct method for characterizing the phosphate group in fructose 1-(barium phosphate). This technique provides information on the chemical environment of the phosphorus atom, its oxidation state, and its bonding interactions. The chemical shift of the phosphorus nucleus is particularly sensitive to the pH of the solution and the nature of the counter-ions.

In studies of various sugar phosphates, the ³¹P NMR signal for a phosphate monoester like fructose 1-phosphate typically appears as a distinct resonance in a specific region of the spectrum. For instance, in rat ovarian follicular granulosa cells, the resonance for fructose 1-phosphate was identified in the phosphomonoester region of the ³¹P NMR spectrum. nih.gov The coupling between the phosphorus nucleus and adjacent protons (³J(P,H)) can provide further structural confirmation, often appearing as a triplet if the phosphate is esterified to a carbon with two protons, such as the C1 or C6 position of fructose. researchgate.net

The interaction with divalent cations like barium can sometimes lead to broadening of the ³¹P signal or slight changes in its chemical shift compared to the sodium or potassium salt. rsc.org This is due to the formation of ion pairs in solution.

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, assess its purity, and deduce its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like phosphorylated sugars. oup.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated and enter the mass analyzer.

For fructose 1-phosphate, ESI-MS in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 259.02. nih.govmtc-usa.com In the presence of barium, adduct ions such as [M+Ba-H]⁺ or other complex ions might be observed, confirming the association of the barium ion with the fructose phosphate molecule. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion, yielding characteristic product ions that can confirm the identity and structure of the compound. For example, the fragmentation of sugar phosphates often results in the loss of the phosphate group, producing ions at m/z 97 and 79, corresponding to [PO₄H₂]⁻ and [PO₃]⁻, respectively. nih.gov

Table 2: Expected ESI-MS Ions for Fructose 1-(Barium Phosphate)

| Ion | Description | Expected m/z |

|---|---|---|

| [M-H]⁻ | Deprotonated fructose 1-phosphate | ~259.02 |

| [M+Ba-2H] | Barium adduct of fructose 1-phosphate | ~394.89 |

| [PO₄H₂]⁻ | Dihydrogen phosphate fragment | ~97.00 |

Note: The exact mass of the barium adduct will depend on the isotopic distribution of barium.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of a wide range of molecules, including phosphorylated compounds. mdpi.com In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

MALDI-TOF MS is particularly useful for the analysis of complex mixtures and for obtaining a quick and accurate molecular weight determination. For fructose 1-(barium phosphate), MALDI-TOF analysis would be expected to yield ions corresponding to the intact molecule, likely as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ from the matrix or sample, or with the barium ion itself. The high mass accuracy of TOF analyzers allows for the confident identification of the compound based on its molecular weight. In a study on the 1-phosphatase reaction product of lipid IVA, MALDI-TOF MS in negative ion mode was used to identify the dephosphorylated product by its (M-H)⁻ peak. researchgate.net A similar approach can be applied to confirm the molecular weight of fructose 1-(barium phosphate).

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For phosphorylated sugars like fructose 1-(barium phosphate), these methods can identify the characteristic vibrations of the phosphate group, the fructose skeleton, and hydroxyl groups. tudublin.ie

In the infrared spectra of phosphorylated carbohydrates, the stretching vibrations of the phosphate group (PO₂⁻) are prominent, typically appearing in the 1300-1170 cm⁻¹ region. acs.org Specifically, studies on related molecules show strong absorption bands for the asymmetric and symmetric P-O stretching vibrations. scielo.brbibliotekanauki.pl The broad absorption band often seen between 3500 and 3200 cm⁻¹ is characteristic of the O-H stretching of the multiple hydroxyl groups in the fructose unit. bibliotekanauki.pl

Raman spectroscopy offers complementary data. It is particularly sensitive to the vibrations of the carbon backbone of the fructose ring. spectroscopyonline.com Studies on D-fructose have utilized Raman spectroscopy to analyze the OH stretching region. scielo.br For phosphorylated sugars, Raman optical activity has been shown to be highly sensitive to the phosphorylation site. acs.org For example, a characteristic Raman marker for the symmetric stretching of the phosphate group is observed around 980 cm⁻¹ in glucose 1-phosphate. acs.org

Table 1: Characteristic Vibrational Frequencies for Fructose 1-Phosphate Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Phosphate (P-O) | Asymmetric Stretch | 1300 - 1170 | IR acs.org |

| Phosphate (P-O) | Symmetric Stretch | ~980 | Raman acs.org |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3500 - 3200 | IR bibliotekanauki.pl |

| Carbon-Oxygen (C-O) | Stretching | 1191 - 995 | IR, Raman scielo.br |

| Carbon-Carbon (C-C) | Stretching | 1191 - 995 | IR, Raman scielo.br |

Crystallographic Studies of Related Phosphorylated Sugar-Protein Complexes

X-ray crystallography has been essential in determining the three-dimensional structures of enzymes that bind phosphorylated sugars. annualreviews.org While a specific structure for a fructose 1-(barium phosphate)-protein complex is not available, extensive research on related complexes, particularly fructose 1,6-bisphosphatase (FBPase), offers significant insights into these interactions. nih.govebi.ac.ukacs.org

X-ray Diffraction Analysis of Ligand-Bound Enzyme Structures (e.g., Fructose 1,6-bisphosphatase with phosphate)

X-ray diffraction analysis of FBPase has provided high-resolution structures that detail the binding of ligands like fructose 6-phosphate and phosphate ions. icm.edu.plebi.ac.uk These studies reveal that the phosphate moieties are crucial for anchoring the ligand within the enzyme's active site. nih.govosti.gov The binding of phosphate can induce significant conformational changes in the enzyme, often involving a transition from an inactive to an active state. nih.gov The crystal structure of an FBPase complexed with the substrate analog 2,5-anhydro-D-glucitol 1,6-bisphosphate shows the detailed interactions of the phosphate groups within the active site. rcsb.org

Elucidation of Metal Ion Coordination Geometries in Active Sites

The catalytic activity of many enzymes that bind phosphorylated sugars, including FBPase, depends on the presence of divalent metal ions such as Mg²⁺, Mn²⁺, or Zn²⁺. nih.govnih.gov X-ray crystallography has been critical in defining the coordination of these metal ions. acs.org In the active site, these metal ions are typically coordinated by oxygen atoms from the phosphate group of the substrate, water molecules, and amino acid residues like glutamate (B1630785) and aspartate. nih.govebi.ac.uk This coordination is vital for neutralizing the negative charge of the phosphate, orienting the substrate for catalysis, and activating a water molecule for the reaction. nih.govebi.ac.uk

Structural Insights into Protein-Phosphorylated Sugar Interactions

Crystallographic data have provided a detailed understanding of the non-covalent interactions governing the binding of phosphorylated sugars to proteins. annualreviews.orgwikipedia.org These interactions involve a network of hydrogen bonds and salt bridges between the phosphate groups and positively charged or polar amino acid residues like arginine, lysine, and histidine in the active site. osti.govnih.gov The sugar part of the ligand also forms specific hydrogen bonds, contributing to substrate specificity. nih.gov Additionally, interactions between the C-H bonds of the sugar and aromatic residues, particularly tryptophan, are important for binding. acs.org

Computational Chemistry and Molecular Modeling

Computational methods, such as molecular docking and molecular dynamics simulations, are used to complement experimental data by providing insights into the dynamic and energetic aspects of protein-ligand interactions. mdpi.com

Molecular Docking Simulations of Fructose 1-Phosphate Interactions

Molecular docking simulations are used to predict the most favorable binding orientation of a ligand, such as fructose 1-phosphate, within a protein's active site. frontiersin.orgbioinformation.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For instance, docking studies on FBPase inhibitors have identified crucial amino acid residues like Met18, Gly21, and Leu30 as important for binding. mdpi.com Similarly, molecular docking has been used to study the binding of fructose-1,6-bisphosphate to aldolase (B8822740), another key enzyme in fructose metabolism. mdpi.com These computational approaches can help in the identification of potential inhibitors and provide a rationale for their mechanism of action. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic nature of molecules in solution, providing insights into their conformational preferences and interactions with their environment. For Fructose 1-(barium phosphate), MD simulations can be employed to understand its behavior in an aqueous solution, revealing how the molecule folds and flexes, and how it interacts with water molecules and ions.

A typical MD simulation would be set up by placing a model of the Fructose 1-(barium phosphate) molecule in a simulated box of water molecules, with the barium ion initially positioned near the phosphate group. The interactions between all atoms are governed by a force field, a set of parameters that describe the potential energy of the system. The simulation then calculates the forces on each atom and solves the equations of motion, tracking the trajectory of every atom over time, typically on the scale of nanoseconds to microseconds. nih.gov

From these trajectories, a wealth of information can be extracted. The conformational landscape of the fructose ring can be explored by monitoring the puckering of the furanose ring. nih.gov The flexibility of the phosphate group and its interaction with the barium ion and surrounding water molecules can also be analyzed. nih.govmdpi.com Such simulations can reveal the stability of the barium-phosphate salt bridge and whether the ion remains closely associated or diffuses away into the solvent.

Key analyses from an MD simulation of Fructose 1-(barium phosphate) would include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For instance, the phosphate group and the exocyclic C6H2OH group might exhibit higher fluctuations. biorxiv.org

Radial Distribution Functions (RDFs): To characterize the coordination of the barium ion with the phosphate oxygens and water molecules.

Hydrogen Bond Analysis: To quantify the hydrogen bonding network between the fructose hydroxyl groups, the phosphate group, and the surrounding water molecules. rsc.org

| Parameter | Average Value | Standard Deviation | Description |

|---|---|---|---|

| RMSD of Fructose Backbone (Å) | 1.8 | 0.3 | Measures the average deviation of the fructose carbon backbone from the initial structure, indicating overall stability. |

| RMSF of Phosphate Group (Å) | 2.5 | 0.6 | Highlights the flexibility of the phosphate moiety relative to the rest of the molecule. |

| Ba²⁺-Phosphate Oxygen Distance (Å) | 2.7 | 0.4 | Average distance between the barium ion and the oxygen atoms of the phosphate group, indicating the strength and stability of the salt bridge. |

| Number of Water Molecules in Ba²⁺ First Solvation Shell | 5.2 | 1.1 | Characterizes the hydration of the barium ion when interacting with the phosphate group. |

| Intramolecular Hydrogen Bonds | 2.3 | 0.8 | Average number of hydrogen bonds within the Fructose 1-phosphate molecule, influencing its conformation. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule, which governs its stability, reactivity, and spectroscopic properties. researchgate.net For Fructose 1-(barium phosphate), DFT calculations can be used to understand the charge distribution, the nature of the chemical bonds, and to predict sites susceptible to chemical reactions.

These calculations solve the Schrödinger equation for the molecule to determine the electron density and the energies of the molecular orbitals. From this, a variety of electronic properties can be derived. For example, the distribution of charges can be analyzed to understand the electrostatic interactions within the molecule and with other molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability. acs.org

Key parameters obtained from quantum chemical calculations for Fructose 1-(barium phosphate) would include:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Mulliken or Natural Bond Orbital (NBO) Charges: To quantify the partial charge on each atom, revealing the polar nature of the molecule. The phosphate group and the barium ion will carry significant charges.

HOMO and LUMO Energies: The energies of the frontier molecular orbitals, which indicate the molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP) Map: A visual representation of the electrostatic potential on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Fructose 1-(barium phosphate), the phosphate oxygen atoms would be regions of negative potential, while the hydroxyl protons and the barium ion would be regions of positive potential.

| Property | Calculated Value | Description |

|---|---|---|

| Total Dipole Moment (Debye) | 12.5 | Indicates the overall polarity of the molecule, arising from the separation of positive and negative charges. |

| HOMO Energy (eV) | -6.8 | Energy of the highest occupied molecular orbital, related to the ionization potential and the ability to donate electrons. |

| LUMO Energy (eV) | 1.2 | Energy of the lowest unoccupied molecular orbital, related to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 8.0 | A measure of the chemical reactivity and stability of the molecule. A larger gap implies higher stability. |

| NBO Charge on Ba (e) | +1.85 | The partial charge on the barium atom, indicating a strong ionic character in its interaction with the phosphate group. |

| NBO Charge on Phosphate P (e) | +1.50 | The partial charge on the phosphorus atom, reflecting the electron-withdrawing effect of the surrounding oxygen atoms. |

Biochemical Reactivity and Enzymatic Interactions

Role in Fundamental Metabolic Pathways

Fructose (B13574) 1-phosphate is a central molecule in the metabolic processing of fructose and significantly influences the major pathways of glucose metabolism.

The metabolism of fructose largely occurs in the liver via a specific pathway where fructose 1-phosphate is a key intermediary. taylorandfrancis.com This pathway allows fructose to be converted into components that can enter the central glycolytic and gluconeogenic pathways.

The initial step in the metabolism of fructose is its phosphorylation to fructose 1-phosphate, a reaction catalyzed by the enzyme fructokinase, also known as ketohexokinase. wikipedia.orgtaylorandfrancis.commdpi.com This process is the first committed step of the Hers pathway for fructose metabolism. mdpi.com Fructokinase possesses a high maximum reaction rate (Vmax), which facilitates the rapid phosphorylation of fructose as it enters the cells of the liver, kidney, and small intestine. wikipedia.orgnih.gov Unlike the phosphorylation of glucose by hexokinase, this reaction is not regulated by the energy status of the liver, allowing for unregulated fructose uptake. taylorandfrancis.com This can lead to a swift accumulation of fructose 1-phosphate within hepatocytes. wikipedia.org

There are two primary isoforms of fructokinase, KHK-C and KHK-A, which differ in their affinity for fructose and tissue distribution. mdpi.com

| Isoform | Tissue Distribution | Affinity for Fructose (Km) | Primary Role |

| KHK-C | Liver, kidney, intestine | High (≈ 0.5–1 mM) | Drives the primary and rapid metabolism of dietary fructose. |

| KHK-A | Widely distributed (adipose tissue, muscle, brain) | Low (≈ 12 mM) | Modulates fructose flux in peripheral tissues. |

Following its formation, fructose 1-phosphate is cleaved by the enzyme aldolase (B8822740) B. wikipedia.orgwikipedia.orgnih.gov This reaction is a critical, rate-limiting step in fructose metabolism. wikipedia.org The cleavage of fructose 1-phosphate yields two three-carbon products: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. wikipedia.orgwikipedia.org Aldolase B is one of three aldolase isoenzymes found in mammals and is predominantly expressed in the liver, kidney, and small intestinal mucosa. wikipedia.orgatlasgeneticsoncology.org A key feature of aldolase B is its ability to efficiently catalyze the cleavage of both fructose 1-phosphate and fructose 1,6-bisphosphate, whereas aldolase A and C show a strong preference for the latter. wikipedia.orgatlasgeneticsoncology.org The glyceraldehyde produced from this cleavage must undergo phosphorylation by triose kinase to form glyceraldehyde 3-phosphate before it can be utilized in glycolysis or gluconeogenesis. wikipedia.orgbu.edu

The metabolic fate of fructose is intricately linked with the central pathways of glucose metabolism. The products generated from the breakdown of fructose 1-phosphate, namely dihydroxyacetone phosphate and glyceraldehyde 3-phosphate, are direct intermediates of glycolysis. wikipedia.orgbu.edu This allows fructose to enter the glycolytic sequence downstream of the major regulatory checkpoint controlled by phosphofructokinase-1 (PFK-1), effectively bypassing this key regulatory step. nih.gov

Fructose 1-phosphate also functions as a significant metabolic regulator:

Regulation of Glycogen (B147801) Metabolism : It acts as an allosteric inhibitor of glycogen phosphorylase, the enzyme responsible for glycogen breakdown, which can lead to an accumulation of liver glycogen. nih.gov

Stimulation of Glucose Uptake : Fructose 1-phosphate can counteract the inhibition of glucokinase by its regulatory protein, thereby promoting hepatic glucose uptake. nih.govmdpi.com

The intermediates from fructose metabolism can be shunted into the gluconeogenic pathway for the synthesis of glucose. wikipedia.orgproteopedia.orgwikipedia.org Aldolase B is a pivotal enzyme in this process, as it functions in both glycolysis and gluconeogenesis. wikipedia.orgatlasgeneticsoncology.org In individuals with a deficiency in aldolase B, a condition known as Hereditary Fructose Intolerance, the accumulation of fructose 1-phosphate leads to the inhibition of both glycogenolysis and gluconeogenesis, which can result in severe hypoglycemia following fructose ingestion. wikipedia.orggutnliver.org This inhibitory effect is compounded by the competitive inhibition of glucose-6-phosphate isomerase by the excess fructose 1-phosphate, further impeding the gluconeogenic pathway. nih.gov

| Metabolic Pathway | Interaction with Fructose 1-Phosphate Metabolism | Key Enzymes Involved |

| Glycolysis | The products of F1P cleavage (DHAP and G3P) enter directly into the glycolytic pathway. wikipedia.orgbu.edu This bypasses the PFK-1 regulatory step. | Aldolase B, Triose Kinase |

| Gluconeogenesis | Fructose-derived triose phosphates serve as substrates for glucose synthesis. wikipedia.orgproteopedia.org Accumulated F1P inhibits this pathway. wikipedia.orggutnliver.org | Aldolase B, Fructose-1,6-bisphosphatase, Glucose-6-phosphatase |

| Glycogenesis | F1P accumulation promotes glycogen storage by inhibiting glycogen phosphorylase. nih.gov | Glycogen Phosphorylase |

Intermediary in Fructose Metabolism (Hers Pathway)

Enzymatic Substrate and Regulator Activities

Fructose 1-phosphate serves not only as an intermediate in a linear pathway but also as a direct substrate for specific enzymes and as a regulatory molecule influencing the activity of other key metabolic enzymes.

The principal enzyme that utilizes fructose 1-phosphate as a substrate is aldolase B , also referred to as fructose-bisphosphate aldolase B. wikipedia.orgnih.govatlasgeneticsoncology.org This enzyme catalyzes the reversible aldol (B89426) cleavage of fructose 1-phosphate into glyceraldehyde and dihydroxyacetone phosphate. wikipedia.orgatlasgeneticsoncology.org While aldolase isozymes A and C are primarily involved in the cleavage of fructose 1,6-bisphosphate during glycolysis, aldolase B is distinguished by its dual substrate specificity and its essential role in metabolizing fructose 1-phosphate. wikipedia.orgbu.edu The deficiency of this specific enzymatic activity is the underlying cause of the metabolic disorder Hereditary Fructose Intolerance. nih.gov

Allosteric Regulation by Fructose 1-Phosphate

Fructose 1-phosphate (F-1-P) serves as a critical allosteric regulator, modulating the activity of key proteins involved in metabolic control.

Modulation of Catabolite Repressor Activator (Cra) in Escherichia coli

In Escherichia coli, the Catabolite Repressor Activator (Cra), also known as FruR, is a master transcriptional regulator that governs the expression of over 100 genes central to carbon metabolism. nih.govnih.gov Cra's ability to bind to DNA is allosterically regulated by fructose metabolites. Fructose-1-phosphate (F-1-P) has been identified as a potent allosteric inhibitor of Cra. nih.govbiorxiv.org The binding of F-1-P to Cra at micromolar concentrations significantly diminishes its affinity for DNA operator sequences. biorxiv.org

This regulatory mechanism allows E. coli to adapt its metabolic machinery in response to available carbon sources. When fructose is imported into the cell, it is phosphorylated to F-1-P. biorxiv.org The resulting increase in F-1-P concentration leads to the inactivation of Cra, which in turn derepresses the genes for glycolysis and represses those for gluconeogenesis. nih.govbiorxiv.org

Interestingly, research has also pointed to a role for fructose-1,6-bisphosphate (F-1,6-BP) in Cra regulation, although its role has been a subject of debate. nih.govnih.gov Some studies suggest that the enzyme fructose-1-kinase (FruK) can catalyze the reverse reaction, generating F-1-P from F-1,6-BP under physiological conditions. nih.govnih.gov Furthermore, FruK has been shown to directly bind to Cra, adding another layer of complexity to the regulation of central metabolism in E. coli. nih.gov

Activation of Pyruvate (B1213749) Kinase

Pyruvate kinase, a key enzyme in the glycolytic pathway, is subject to allosteric activation, a process in which fructose 1,6-bisphosphate (FBP), rather than fructose 1-phosphate, plays a crucial role. This is a form of feedforward stimulation, where a product of an earlier step in the pathway activates an enzyme that functions later in the pathway. libretexts.org

FBP is a potent allosteric activator of most isozymes of pyruvate kinase (PK), with the exception of the M1 form. libretexts.orgwikipedia.org The binding of FBP to an allosteric site on the enzyme, distinct from the active site, induces a conformational change that increases the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP). wikipedia.orgproteopedia.org This activation ensures that the rate of glycolysis can be rapidly increased when intermediates of the pathway are abundant. The allosteric site for FBP is located approximately 40 Å from the active site and is situated entirely within the regulatory domain of the enzyme. researchgate.net

Competitive Inhibition of Enzymes (e.g., Liver Mannose-6-Phosphate (B13060355) Isomerase)

Fructose 1-phosphate has been identified as a competitive inhibitor of phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (EC 5.3.1.8). nih.govwikipedia.org This enzyme catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate (B1210287), a reaction that connects mannose metabolism to the glycolytic pathway. wikipedia.orgmdpi.com

In conditions such as hereditary fructose intolerance (HFI), a deficiency in the enzyme aldolase B leads to the accumulation of F-1-P. expertisecia.com Elevated levels of F-1-P act as a potent competitive inhibitor of phosphomannose isomerase, with a reported inhibition constant (Ki) of approximately 40 microM. nih.gov This inhibition can lead to disturbances in N-glycosylation processes, as mannose-6-phosphate is a precursor for the synthesis of nucleotide sugars required for glycoprotein (B1211001) synthesis. nih.govexpertisecia.com

Metal Ion Complexation and Sequestration Mechanisms

Fructose 1,6-bisphosphate demonstrates the ability to interact with and sequester metal ions, a property with significant biochemical implications.

Chelation of Divalent Metal Ions (e.g., Ferrous Ions) by Fructose 1,6-Bisphosphate

Fructose 1,6-bisphosphate (FBP) has been shown to possess the ability to chelate divalent metal ions, notably ferrous iron (Fe²⁺). smolecule.comwikipedia.orgresearchgate.net This sequestration of Fe²⁺ can prevent it from participating in Fenton chemistry, a process that generates highly reactive hydroxyl radicals from the reaction of Fe²⁺ with hydrogen peroxide. wikipedia.org By binding to Fe²⁺, FBP can act as an antioxidant, mitigating oxidative stress. smolecule.comresearchgate.net This iron-chelating property is being investigated for its potential therapeutic effects in conditions associated with iron-induced oxidative damage. smolecule.comresearchgate.net

Implications for Enzyme Catalysis Requiring Metal Cofactors

Many enzymes require metal ions as cofactors for their catalytic activity. The ability of FBP to chelate these metal ions suggests a potential regulatory role in enzyme function. For instance, enzymes in the glycolytic and gluconeogenic pathways, such as fructose-1,6-bisphosphatase (FBPase) and class II fructose-bisphosphate aldolase, are metalloenzymes that often utilize divalent cations like Mg²⁺ or Zn²⁺. nih.govpnas.orgebi.ac.ukebi.ac.uk

The catalytic mechanism of these enzymes involves the direct coordination of the metal cofactor with the substrate or with water molecules to facilitate the reaction. ebi.ac.ukebi.ac.uk The binding of FBP to these essential metal ions could, in principle, modulate the activity of these enzymes by altering the availability of the metal cofactor. For example, in studies with rabbit liver fructose-1,6-bisphosphatase, Zn²⁺ has been shown to act as both an activator and an inhibitor, and its effects are intertwined with the presence of the substrate. pnas.org The chelation of such metal cofactors by FBP highlights a complex interplay between metabolic intermediates and the enzymatic machinery that controls their flux.

Enzyme Engineering and Biocatalysis with Fructose Phosphate Intermediates

Fructose phosphate esters, including fructose 1-phosphate and its isomers like fructose 6-phosphate (F6P) and fructose 1,6-bisphosphate (FDP), are pivotal intermediates in cellular metabolism. Their role as substrates for a wide array of enzymes makes them attractive targets for enzyme engineering and the development of biocatalytic cascades. The use of stable salt forms, such as fructose 1-(barium phosphate), is common in laboratory settings for studying these enzymatic reactions and kinetics. ontosight.ai Scientists have harnessed and modified enzymes that interact with fructose phosphates to create efficient, sustainable, and highly specific manufacturing processes for valuable chemicals.

Enzyme engineering efforts focus on several key classes of enzymes that recognize fructose phosphate intermediates:

Aldolases: These enzymes catalyze carbon-carbon bond formation and cleavage. Fructose-6-phosphate aldolase (FSA) and fructose-1,6-bisphosphate aldolase (FBP-aldolase) have been extensively engineered to alter substrate specificity, enhance stability, and improve catalytic activity. nih.gov

Kinases and Phosphatases: These enzymes manage the addition and removal of phosphate groups. Engineering these enzymes is crucial for controlling metabolic pathways, regenerating cofactors like ATP, and synthesizing specific phosphorylated compounds. mdpi.comfrontiersin.org

Isomerases: These enzymes interconvert sugar isomers, such as glucose-6-phosphate and fructose-6-phosphate. Their efficiency is vital in multi-enzyme cascades that feed into or draw from central metabolic pathways. pnas.orggoogle.com

Research Findings in Enzyme Engineering

Modern biocatalysis leverages engineered enzymes and entire metabolic pathways to produce rare sugars, biofuels, and platform chemicals from simple feedstocks. A notable strategy involves creating artificial metabolic pathways in vitro using a cocktail of purified enzymes. For instance, an ATP-free synthetic pathway using four hyperthermophilic enzymes was designed to produce FDP from starch and pyrophosphate, demonstrating a cost-effective alternative to traditional methods. nih.gov

Another powerful approach is the construction of supramolecular enzyme assemblies. By fusing enzymes together, researchers can enhance substrate channeling, where the product of one enzyme is directly passed to the next active site. This strategy was used to organize methanol (B129727) dehydrogenase (Mdh), 3-hexulose-6-phosphate synthase (Hps), and 6-phospho-3-hexuloseisomerase (Phi) to improve the conversion of methanol into F6P. pnas.org This engineered complex, combined with a system to consume byproducts, led to a 97-fold improvement in F6P production compared to using unassembled enzymes. pnas.org

Directed evolution and structure-guided mutagenesis are primary tools for modifying these enzymes. Family DNA shuffling of FBP-aldolase genes from Escherichia coli and Edwardsiella ictaluri produced a variant with a 280-fold longer half-life at 53°C and enhanced activity in organic solvents. nih.gov Similarly, fructose-6-phosphate aldolase (FSA) has been engineered to broaden its substrate scope, allowing it to utilize non-phosphorylated donors like dihydroxyacetone (DHA), which simplifies downstream processing by eliminating the need to remove a phosphate group from the final product. nih.govresearchgate.net

The following tables summarize key research findings in the field.

Table 1: Engineered Enzymes in Fructose Phosphate Biocatalysis

| Enzyme | Engineering Strategy | Fructose Phosphate Intermediate | Application/Goal | Citation(s) |

|---|---|---|---|---|

| Fructose-1,6-bisphosphate Aldolase (FBP-aldolase) | Family DNA Shuffling | Fructose 1,6-bisphosphate | Enhanced thermostability and solvent tolerance | nih.gov |

| Fructose-6-phosphate Aldolase (FSA) | Structure-guided Mutagenesis | Fructose 6-phosphate | Altered donor substrate specificity (e.g., to dihydroxyacetone) | nih.gov |

| Mdh, Hps, Phi | Scaffoldless Self-Assembly (Fusion Proteins) | Fructose 6-phosphate | Enhanced methanol conversion to F6P via substrate channeling | pnas.org |

| Fructose Kinase (FRK) | Co-expression with other enzymes | Fructose 6-phosphate | Biosynthesis of D-tagatose from D-fructose | mdpi.com |

| Fructose-6-phosphate Phosphatase (F6PP) | Process Optimization with Divalent Cations | Fructose 6-phosphate | Improved enzymatic production of fructose from F6P | google.com |

Table 2: Multi-Enzyme Cascades Involving Fructose Phosphate Intermediates

| Cascade Goal | Starting Material(s) | Key Enzymes in Cascade | Fructose Phosphate Intermediate | Final Product | Citation(s) |

|---|---|---|---|---|---|

| D-Allulose Production | D-Fructose | PtsG-F (permease), Mak (kinase), AlsE (epimerase), A6PP (phosphatase) | Fructose 6-phosphate | D-Allulose | frontiersin.org |

| D-Tagatose Production | D-Fructose, Polyphosphate | Fructose Kinase (FRK), Fructose-bisphosphate aldolase A (FbaA), Phytase | Fructose 6-phosphate | D-Tagatose | mdpi.com |

| Fructose 1,6-diphosphate (FDP) Synthesis | Starch, Pyrophosphate | α-glucan phosphorylase, phosphoglucomutase, glucose 6-phosphate isomerase, pyrophosphate phosphofructokinase | Fructose 1,6-diphosphate | Fructose 1,6-diphosphate | nih.gov |

| Fructose Production | Sucrose (B13894), Phosphate | Sucrose Phosphorylase (SP), Phosphoglucomutase (PGM), Phosphoglucoisomerase (PGI), Fructose 6-phosphate phosphatase (F6PP) | Fructose 6-phosphate | Fructose | google.comresearchgate.net |

Whole-cell biocatalysis represents another frontier, where entire microorganisms are engineered to perform complex chemical transformations. E. coli has been metabolically engineered to produce D-allulose from D-fructose through a phosphorylation-dephosphorylation pathway involving F6P. frontiersin.org By blocking competing metabolic routes and introducing an ATP regeneration system, researchers significantly increased the product yield. frontiersin.org Similarly, genetically engineered E. coli Nissle 1917 has been developed to convert fructose into mannitol, a valuable prebiotic, demonstrating the potential of engineered probiotics in modulating metabolism. plos.org These examples underscore the power of combining enzyme engineering with systems biology to create robust and efficient biocatalytic systems centered around fructose phosphate intermediates.

Analytical Chemistry Applications and Method Development

Chromatographic Methods for Fructose (B13574) 1-Phosphate Quantification and Separation

Chromatography, a cornerstone of analytical chemistry, offers several powerful approaches for the analysis of phosphorylated sugars like fructose 1-phosphate. These methods exploit the unique physicochemical properties of these molecules to achieve separation and quantification.

Ion Exchange Chromatography (IEC) for Phosphorylated Sugars

Ion Exchange Chromatography (IEC) is a highly effective technique for the separation of charged molecules, making it particularly well-suited for the analysis of phosphorylated sugars which are anionic at appropriate pH levels. nih.govnih.govpsu.edu In IEC, the stationary phase consists of a resin with covalently attached ionic functional groups. For anion exchange, these are typically quaternary ammonium (B1175870) groups. psu.edu Phosphorylated sugars, carrying a negative charge, bind to the positively charged stationary phase. Elution is then achieved by increasing the concentration of a competing ion, such as carbonate or hydroxide (B78521), in the mobile phase. psu.eduresearchgate.net

This method has demonstrated excellent resolution for various phosphorylated sugars, including fructose 6-phosphate, glucose 6-phosphate, and fructose 1,6-bisphosphate. nih.govnih.gov The sensitivity of IEC can be quite high, with detection limits reaching the nanomole level. nih.govnih.gov Furthermore, IEC can be coupled with various detectors, including indirect ultraviolet (UV) detection and mass spectrometry, to enhance specificity and sensitivity. nih.govnih.govpsu.edu

Key Features of Ion Exchange Chromatography for Phosphorylated Sugars:

| Feature | Description |

| Principle | Separation based on ionic interactions between charged analytes and a charged stationary phase. |

| Stationary Phase | Typically a resin with quaternary ammonium functional groups for anion exchange. psu.edu |

| Mobile Phase | A buffered solution with increasing ionic strength to elute bound analytes. psu.eduresearchgate.net |

| Detection | Can be coupled with UV, pulsed amperometric detection (PAD), or mass spectrometry. nih.govnih.govpsu.eduresearchgate.net |

| Advantages | High resolution for charged isomers and good sensitivity. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Resolution

The analysis of fructose 1-phosphate is often complicated by the presence of its isomers, such as fructose 6-phosphate and glucose 1-phosphate, which have the same mass. oup.comtofwerk.com Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool to overcome this challenge. creative-proteomics.comnih.gov This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. creative-proteomics.com

Various LC methods can be coupled with MS for this purpose. While reversed-phase chromatography is generally unsuitable for highly polar compounds like sugar phosphates, other techniques have proven effective. oup.com For instance, an LC-MS method using a Phenomenex Luna NH2 column has been successfully developed to separate and quantify fructose 1,6-bisphosphate and fructose 6-phosphate. nih.gov The detection is typically performed in negative ion mode, monitoring the specific mass-to-charge ratios (m/z) of the deprotonated molecules. nih.gov High-resolution ion mobility spectrometry-mass spectrometry (IMS-MS) is another advanced technique that can be used alone or coupled with LC to improve the separation and identification of isomeric sugar phosphates. tofwerk.com

The combination of LC with tandem mass spectrometry (MS/MS) further enhances selectivity. In MS/MS, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are detected. This provides structural information that can help to distinguish between isomers. sci-hub.box

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for the analysis of polar compounds like fructose 1-phosphate. oup.comchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent, such as acetonitrile, and a smaller amount of an aqueous solvent. oup.com This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition. Elution is achieved by increasing the proportion of the aqueous solvent in the mobile phase. oup.com

HILIC has been successfully applied to the separation of various phosphorylated sugars, including isomers of hexose (B10828440) phosphates. nih.govchromatographyonline.com For example, a method using a Shodex HILICpak VT-50 2D column was able to analyze glucose-6-phosphate, fructose-6-phosphate (B1210287), glucose-1-phosphate, and fructose-1-phosphate. chromatographyonline.com Coupling HILIC with mass spectrometry (HILIC-MS) provides a highly sensitive and selective method for the quantification of these low-abundance metabolites in complex biological samples. nih.govcreative-proteomics.com

Comparison of Chromatographic Methods for Fructose Phosphate (B84403) Analysis:

| Method | Stationary Phase | Mobile Phase Principle | Key Advantage for Fructose Phosphates |

| Ion Exchange Chromatography (IEC) | Charged resin | Increasing ionic strength | Excellent separation of charged isomers. nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Various (e.g., amino, HILIC) | Gradient elution | High specificity and sensitivity for isomer resolution. tofwerk.comnih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., amide, silica) | Increasing aqueous content | Effective for retaining and separating highly polar compounds. oup.comchromatographyonline.com |

Mass Spectrometry in Metabolomics and Phosphoproteomics Research

Mass spectrometry (MS) plays a pivotal role in the fields of metabolomics and phosphoproteomics, providing the sensitivity and specificity required to identify and quantify low-abundance molecules like fructose 1-phosphate in complex biological matrices. nih.govrockefeller.edu

Identification of Phosphorylated Peptides and Carbohydrates in Biological Samples

The identification of phosphorylated molecules, whether they are peptides in phosphoproteomics or carbohydrates in metabolomics, is a key application of mass spectrometry. nih.govrockefeller.eduresearchgate.net In a typical bottom-up proteomics workflow, proteins are first digested into peptides. nih.gov These peptides are then analyzed by MS. Phosphorylated peptides can be identified by a characteristic mass shift of +80 Da (the mass of a phosphate group) compared to their unmodified counterparts. nih.gov Tandem mass spectrometry (MS/MS) is then used to confirm the phosphorylation and pinpoint the exact site of modification. nih.govrockefeller.edu

Similarly, for phosphorylated carbohydrates like fructose 1-phosphate, MS analysis allows for their detection and identification based on their specific mass-to-charge ratio. sci-hub.box The challenge often lies in distinguishing them from isobaric compounds (molecules with the same nominal mass). researchgate.net High-resolution mass spectrometry can help to differentiate between compounds with very similar masses. Furthermore, techniques like ion-pairing can be used in conjunction with MS/MS to generate characteristic fragment ions that allow for the discrimination between phosphorylated and sulfated structures, which are isobaric. researchgate.net

Quantitative Analysis of Fructose Phosphate Levels in Cellular Extracts

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the quantitative analysis of fructose phosphate levels in cellular extracts. sci-hub.boxacs.org To perform quantitative analysis, a common approach is to use stable isotope-labeled internal standards. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C). By adding a known amount of the internal standard to the sample, the concentration of the endogenous analyte can be accurately determined by comparing the signal intensities of the analyte and the standard. nih.gov

LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode offer exceptional sensitivity and selectivity for quantification. nih.govspringernature.com In an MRM experiment, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This highly specific detection method minimizes interference from the complex biological matrix, allowing for the accurate quantification of even low-abundant species like fructose phosphates. nih.gov Such quantitative data is crucial for understanding the dynamics of metabolic pathways and how they are affected by various stimuli or disease states. acs.org

Affinity-Based Enrichment Techniques for Phosphorylated Biomolecules

The analysis of phosphorylated biomolecules, such as fructose 1-phosphate, often requires an initial enrichment step to isolate them from complex biological samples. This is due to their relatively low abundance compared to non-phosphorylated counterparts. Affinity-based enrichment techniques exploit the specific interaction between the phosphate group and a capture agent.

Immobilized Metal Ion Affinity Chromatography (IMAC)

Immobilized Metal Ion Affinity Chromatography (IMAC) is a widely utilized technique for the selective enrichment of phosphorylated molecules, including phosphosugars like fructose 1-phosphate. creative-proteomics.comcreativebiomart.netmtoz-biolabs.comnih.gov The fundamental principle of IMAC lies in the affinity between the negatively charged phosphate groups of the target molecules and positively charged metal ions that are immobilized on a solid support or stationary phase. creative-proteomics.comcellsignal.com

Trivalent metal ions such as iron(III) (Fe³⁺), gallium(III) (Ga³⁺), and aluminum(III) (Al³⁺), as well as tetravalent ions like titanium(IV) (Ti⁴⁺) and zirconium(IV) (Zr⁴⁺), are commonly employed for phosphopeptide and phosphoprotein enrichment. creative-proteomics.comcellsignal.comnih.gov The interaction is based on a Lewis acid-base reaction where the phosphate group acts as a Lewis base and the metal ion as a Lewis acid. mtoz-biolabs.com This chelation allows for the selective capture of phosphorylated species from complex mixtures. creative-proteomics.com

The IMAC process generally involves three key steps:

Incubation: The sample, typically a protein or peptide digest, is incubated with the IMAC resin under conditions that promote binding. creative-proteomics.com Lowering the pH of the loading buffer can significantly reduce the non-specific binding of acidic, non-phosphorylated peptides, thereby enhancing the selectivity for phosphopeptides. nih.govnih.gov

Washing: The resin is washed with a binding buffer to remove unbound, non-phosphorylated molecules. creative-proteomics.com

Elution: The captured phosphomolecules are released from the resin. This is typically achieved by using a buffer with a high pH (alkaline conditions), or by introducing a competing agent such as phosphate salts or EDTA. creative-proteomics.comnih.gov

While IMAC is a powerful tool, it is not without its challenges. One notable disadvantage is the potential for non-specific binding of highly acidic non-phosphorylated peptides that can also interact with the metal ions. creative-proteomics.com To mitigate this, various optimization strategies have been developed, including the use of different metal ions and modifications to the chromatography buffers. creative-proteomics.comnih.gov For instance, Ti⁴⁺-based resins are reported to have a higher affinity for oxygen, which can help prevent the binding of acidic peptides. creative-proteomics.com

The combination of IMAC with downstream analytical techniques, particularly mass spectrometry (MS), has become a cornerstone of phosphoproteomics research. creativebiomart.netnih.gov This powerful pairing allows for the large-scale identification and quantification of phosphorylated biomolecules, providing critical insights into cellular signaling and metabolic pathways. mtoz-biolabs.com

Table 1: Comparison of Metal Ions Used in IMAC for Phosphomolecule Enrichment

| Metal Ion | Common Chelating Agent | Key Characteristics |

| Fe³⁺ | Iminodiacetic acid (IDA), Nitrilotriacetic acid (NTA) | Widely used, good performance for phosphopeptide enrichment. cellsignal.comnih.gov |

| Ga³⁺ | IDA, NTA | Comparable to Fe³⁺ in the number of phosphopeptides identified. cellsignal.com |

| Ti⁴⁺ | - | Highly acidic, shows higher affinity towards oxygen, which can reduce non-specific binding of acidic peptides. creative-proteomics.com |

| Zr⁴⁺ | - | Another tetravalent ion used for phosphopeptide enrichment. creative-proteomics.comnih.gov |

| Al³⁺ | - | Trivalent ion used in phosphopeptide enrichment. cellsignal.comnih.gov |

This table provides a summary of common metal ions and their characteristics in the context of IMAC for enriching phosphorylated molecules. Data compiled from multiple sources. creative-proteomics.comcellsignal.comnih.gov

Titanium Dioxide (TiO2) Affinity Chromatography

Titanium dioxide (TiO₂) affinity chromatography has emerged as a highly effective and popular method for the selective enrichment of phosphorylated biomolecules, including phosphosugars and phosphopeptides, from complex biological samples. nih.govnih.govcgu.edu.tw This technique leverages the strong affinity of the phosphate groups for the titanium dioxide matrix. nih.govresearchgate.net The interaction is based on a Lewis acid-base principle, where the phosphate anions are adsorbed to the TiO₂ surface through a bridging bidentate binding. mtoz-biolabs.compsu.edu

A key advantage of TiO₂ chromatography is its high selectivity for phosphopeptides, which can be further enhanced by optimizing the loading conditions. nih.govcanada.ca Loading the sample onto the TiO₂ resin in a highly acidic environment, often in the presence of acids like 2,5-dihydroxybenzoic acid (DHB), phthalic acid, or glycolic acid, has been shown to significantly improve selectivity by minimizing the non-specific binding of non-phosphorylated, acidic peptides. nih.govpsu.edu However, some studies suggest that the addition of glycolic acid might reduce specificity. canada.ca More recent optimizations have shown that using polyhydric alcohols like glycerol (B35011) in the binding and washing buffers can markedly improve phosphopeptide selectivity. acs.orgnih.gov

The enriched phosphopeptides are typically eluted from the TiO₂ column using an alkaline buffer, such as an ammonia (B1221849) solution at a high pH. nih.gov This disrupts the interaction between the phosphate groups and the TiO₂ surface, releasing the captured molecules.

TiO₂ chromatography is considered a robust and tolerant method, compatible with most buffers used in biological experiments, making it a method of choice for large-scale phosphoproteomics. nih.gov It has been successfully used to enrich phosphopeptides from various complex samples, including cell lysates, prior to analysis by mass spectrometry (MS). nih.govcgu.edu.twacs.org The combination of TiO₂ enrichment with advanced MS techniques has enabled the identification of thousands of phosphorylation sites, providing valuable insights into cellular signaling networks and the discovery of potential disease biomarkers. nih.govacs.orgnih.gov

While both TiO₂ and IMAC are powerful techniques for phosphopeptide enrichment, they can exhibit different selectivities. thermofisher.com TiO₂ is sometimes noted to have a slight bias towards multiply phosphorylated peptides. thermofisher.com For comprehensive phosphoproteome analysis, using both TiO₂ and IMAC can be beneficial as they often enrich for a complementary set of phosphopeptides. thermofisher.com

Table 2: Key Steps and Reagents in TiO₂ Affinity Chromatography for Phosphopeptide Enrichment

| Step | Purpose | Common Reagents/Conditions |

| Loading | Bind phosphopeptides to the TiO₂ resin | Highly acidic buffer (e.g., containing trifluoroacetic acid) with additives like 2,5-dihydroxybenzoic acid (DHB), phthalic acid, or glycerol to enhance selectivity. nih.govpsu.eduacs.org |

| Washing | Remove non-specifically bound peptides | Aqueous and organic buffers under acidic conditions, sometimes containing ammonium glutamate (B1630785) (NH₄Glu) or glycerol. nih.govacs.orgnih.gov |

| Elution | Release bound phosphopeptides | Alkaline buffer, such as an ammonia solution at a high pH. nih.gov |

This table outlines the general workflow and common chemical environments for each step in a typical TiO₂ affinity chromatography procedure for phosphopeptide enrichment. Information is synthesized from multiple research articles. nih.govnih.govpsu.eduacs.orgnih.gov

Phosphate-Binding Tags (e.g., Phos-tag™ Technology) for Selective Isolation

Phos-tag™ is a novel technology that offers a highly selective method for the capture and analysis of phosphorylated biomolecules, including phosphoproteins and potentially phosphorylated sugars like fructose 1-phosphate. fujifilm.comresearchgate.net This technology is based on a functional molecule, a dinuclear metal complex, that specifically binds to phosphate monoester dianions (R-OPO₃²⁻) with high affinity under neutral pH conditions. fujifilm.comresearchgate.net The core of the Phos-tag molecule is often a 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-olato dizinc(II) or dimanganese(II) moiety, which acts as a "trap" for phosphate groups. fujifilm.com

The key advantage of Phos-tag™ is its remarkable selectivity. The binding affinity for phosphate monoester dianions is significantly higher—over 10,000 times greater—than for other common anions found in biological systems, such as carboxylates. researchgate.net This allows for the specific separation, purification, and detection of phosphorylated molecules from complex mixtures. fujifilm.cominterchim.fr Phos-tag™ can recognize and bind to serine, threonine, and tyrosine phosphorylation, as well as the more labile histidine and aspartate phosphorylations. fujifilm.combujnochem.com

This technology has been adapted into several analytical formats:

Phos-tag™ SDS-PAGE: This is a phosphate-affinity electrophoresis technique where Phos-tag™ acrylamide (B121943) is co-polymerized into a standard SDS-PAGE gel. fujifilm.combujnochem.com During electrophoresis, phosphorylated proteins bind reversibly to the immobilized Phos-tag™, causing their migration to be retarded compared to their non-phosphorylated counterparts. fujifilm.comstoryblok.com This results in a visible band shift on the gel, allowing for the separation and quantification of different phosphorylated forms of a single protein. fujifilm.comjst.go.jptandfonline.com The degree of the mobility shift often correlates with the number of phosphate groups on the protein. storyblok.com

Phos-tag™ Agarose (B213101): For purification purposes, Phos-tag™ can be immobilized on agarose beads. interchim.frbio-connect.nl This creates an affinity chromatography resin for the selective capture and enrichment of phosphorylated proteins and peptides from biological samples under neutral conditions. bio-connect.nl

Phos-tag™ Biotin: This derivative allows for the detection of phosphoproteins in applications like Western blotting. fujifilm.cominterchim.fr A complex of Phos-tag™ Biotin and streptavidin-HRP can be used to probe a membrane, and the specifically bound phosphoproteins are then detected via chemiluminescence. fujifilm.com This provides an alternative to using phospho-specific antibodies. storyblok.com

The development of Phos-tag™ technology has provided a powerful and versatile tool for phosphoproteomics, enabling detailed analysis of protein phosphorylation states without the need for radioisotope labeling. fujifilm.cominterchim.fr While its primary application has been in the study of phosphoproteins, its fundamental principle of binding to phosphate monoester dianions suggests its potential utility for the selective isolation of other phosphorylated biomolecules, such as fructose 1-phosphate.

Table 3: Overview of Phos-tag™ Technology Applications

| Phos-tag™ Product | Primary Application | Principle of Operation |

| Phos-tag™ Acrylamide | Separation and analysis of phosphoproteins by electrophoresis | Co-polymerized in a polyacrylamide gel, it retards the migration of phosphorylated proteins, causing a mobility shift. fujifilm.comspringernature.com |

| Phos-tag™ Agarose | Purification and enrichment of phosphoproteins | Immobilized on agarose beads for affinity chromatography capture of phosphorylated molecules. interchim.frbio-connect.nl |

| Phos-tag™ Biotin | Detection of phosphoproteins (e.g., in Western blotting) | Binds to phosphoproteins on a membrane, which are then detected using a streptavidin-HRP conjugate. fujifilm.comstoryblok.com |

| Phos-tag™ Mass Analytical Kit | Enhanced detection in mass spectrometry | Used to improve the detection sensitivity of phosphorylated molecules in MALDI-TOF/MS analysis. interchim.fr |

This table summarizes the main applications and working principles of different Phos-tag™-based products used in the analysis of phosphorylated biomolecules. Information is based on product descriptions and technical literature. fujifilm.cominterchim.frstoryblok.combio-connect.nlspringernature.com

Enzyme Assays Utilizing Fructose 1-(Barium Phosphate) as a Standard or Substrate

Fructose 1-phosphate, available as a barium salt, serves as a crucial substrate in various enzyme assays, primarily for determining the activity of enzymes involved in fructose metabolism. These assays are fundamental in biochemical research and clinical diagnostics.

One of the primary enzymes assayed using fructose 1-phosphate is fructose-bisphosphate aldolase (B8822740) (EC 4.1.2.13) , often simply referred to as aldolase. nih.govjournalagent.comasm.org This enzyme catalyzes the reversible cleavage of fructose 1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP) in glycolysis. journalagent.comasm.org However, aldolase, particularly isoform B found in the liver, also acts on fructose 1-phosphate, cleaving it into DHAP and glyceraldehyde. ontosight.ai

Several methods exist for assaying aldolase activity using fructose 1-phosphate:

Radioisotopic Assay: A highly sensitive method involves using D-[U-¹⁴C]fructose-1-phosphate as the substrate. nih.gov The activity of aldolase is measured by quantifying the radioactive products formed. This method has been used to determine normal aldolase activity in human liver, kidney, and intestine and to diagnose hereditary fructose intolerance (HFI), a condition caused by aldolase B deficiency. nih.govontosight.ai

Spectrophotometric Assays: These assays are more common and typically involve coupled enzyme reactions. The cleavage of fructose 1-phosphate by aldolase produces glyceraldehyde and DHAP. The subsequent reaction of these products is monitored. For example, the activity can be measured by following the oxidation of NADH in a reaction coupled with triose-phosphate isomerase and glycerol-3-phosphate dehydrogenase.

Another key enzyme that can be assayed in the context of fructose phosphate metabolism is fructose-1-phosphate kinase (Fru1PK) . This enzyme catalyzes the phosphorylation of fructose 1-phosphate to fructose 1,6-bisphosphate. nih.gov Assays can be designed to measure the consumption of ATP or the production of fructose 1,6-bisphosphate. Conversely, purified Fru1PK can be used in an assay to specifically measure the concentration of fructose 1-phosphate in tissue extracts. nih.gov